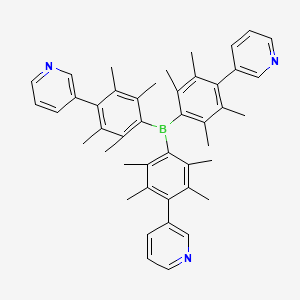
Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane: is an organic boron compound known for its unique chemical properties and applications. It is often used in various fields of scientific research, including chemistry, biology, and materials science. The compound is characterized by its molecular formula C45H48BN3 and a molecular weight of 641.69 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane typically involves the reaction of boronic acid derivatives with pyridine compounds. One common method includes the reaction of 2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenylboronic acid with a suitable boron source under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as sublimation are employed to obtain ultra-pure grade chemicals .
Análisis De Reacciones Químicas
Types of Reactions: Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acid derivatives.
Reduction: It can be reduced to form different boron-containing compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids , while reduction can produce boron hydrides .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane is used as a reagent in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds .
Biology: .
Medicine: In medicine, research is ongoing to investigate its use in therapeutic agents and diagnostic tools due to its unique chemical properties .
Industry: Industrially, the compound is used in the production of organic light-emitting diodes (OLEDs) and perovskite solar cells due to its excellent electron-transport properties .
Mecanismo De Acción
The mechanism by which Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane exerts its effects is primarily through its ability to facilitate electron transport and hole blocking . The compound has a low LUMO energy level of 3.3 eV, which allows efficient electron injection and prevents the accumulation of extra electrons at the interface . Additionally, its high HOMO energy level of 6.80 eV blocks holes from recombining with electrons at the cathode .
Comparación Con Compuestos Similares
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane: Known for its electron-transport properties and used in similar applications.
Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine: Used in Suzuki cross-coupling reactions.
Uniqueness: Tris(2,3,5,6-tetramethyl-4-(pyridin-3-yl)phenyl)borane stands out due to its tetramethyl substitution pattern , which enhances its stability and reactivity compared to other boron compounds .
Propiedades
Fórmula molecular |
C45H48BN3 |
|---|---|
Peso molecular |
641.7 g/mol |
Nombre IUPAC |
tris(2,3,5,6-tetramethyl-4-pyridin-3-ylphenyl)borane |
InChI |
InChI=1S/C45H48BN3/c1-25-31(7)43(32(8)26(2)40(25)37-16-13-19-47-22-37)46(44-33(9)27(3)41(28(4)34(44)10)38-17-14-20-48-23-38)45-35(11)29(5)42(30(6)36(45)12)39-18-15-21-49-24-39/h13-24H,1-12H3 |
Clave InChI |
MRUZNUCPYQTQAW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C(=C1C)C)C2=CN=CC=C2)C)C)(C3=C(C(=C(C(=C3C)C)C4=CN=CC=C4)C)C)C5=C(C(=C(C(=C5C)C)C6=CN=CC=C6)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


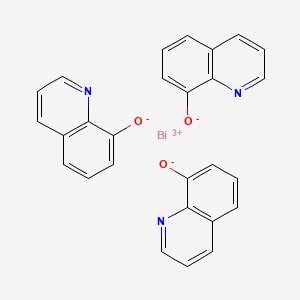

![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
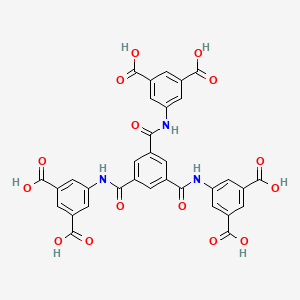
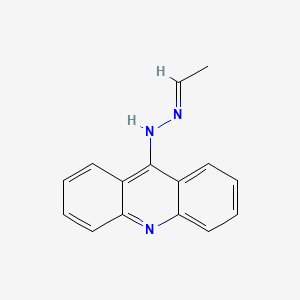


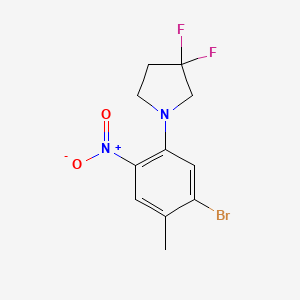
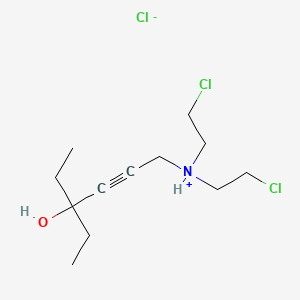
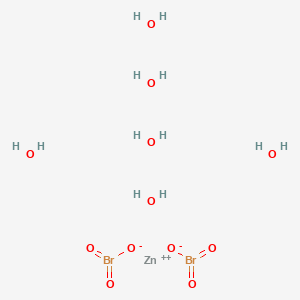
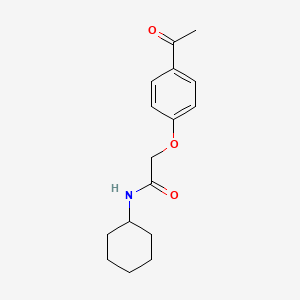
![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)

![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
